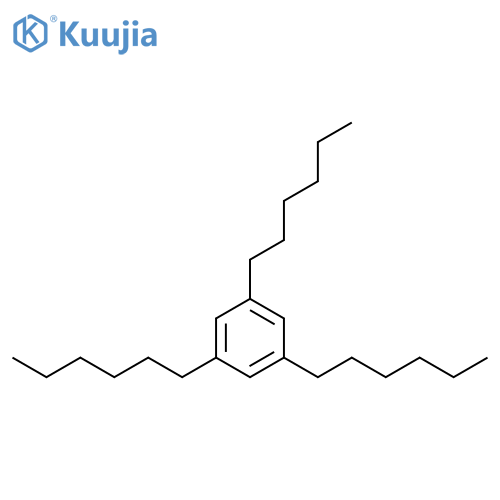Cas no 29536-28-5 (1,3,5-Trihexylbenzene)

1,3,5-Trihexylbenzene structure
商品名:1,3,5-Trihexylbenzene
1,3,5-Trihexylbenzene 化学的及び物理的性質
名前と識別子
-
- Benzene, 1,3,5-trihexyl-
- 1,3,5-tri-n-hexylbenzene
- 1,3,5-Trihexylbenzene
- 29536-28-5
-
- インチ: InChI=1S/C24H42/c1-4-7-10-13-16-22-19-23(17-14-11-8-5-2)21-24(20-22)18-15-12-9-6-3/h19-21H,4-18H2,1-3H3
- InChIKey: CRWVKALWUJVONG-UHFFFAOYSA-N
- ほほえんだ: CCCCCCC1=CC(=CC(=C1)CCCCCC)CCCCCC
計算された属性
- せいみつぶんしりょう: 330.32886
- どういたいしつりょう: 330.328651340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 24
- 回転可能化学結合数: 15
- 複雑さ: 202
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 10.8
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- PSA: 0
1,3,5-Trihexylbenzene セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1,3,5-Trihexylbenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T794700-100mg |
1,3,5-Trihexylbenzene |
29536-28-5 | 100mg |
$236.00 | 2023-05-17 | ||
| TRC | T794700-500mg |
1,3,5-Trihexylbenzene |
29536-28-5 | 500mg |
$965.00 | 2023-05-17 | ||
| TRC | T794700-1000mg |
1,3,5-Trihexylbenzene |
29536-28-5 | 1g |
$1832.00 | 2023-05-17 | ||
| TRC | T794700-250mg |
1,3,5-Trihexylbenzene |
29536-28-5 | 250mg |
$517.00 | 2023-05-17 | ||
| TRC | T794700-1g |
1,3,5-Trihexylbenzene |
29536-28-5 | 1g |
$ 1800.00 | 2023-09-05 |
1,3,5-Trihexylbenzene 関連文献
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
29536-28-5 (1,3,5-Trihexylbenzene) 関連製品
- 103-29-7((2-phenylethyl)benzene)
- 2189-60-8(n-Octylbenzene)
- 123-01-3(Dodecylbenzene)
- 123-02-4(Tridecylbenzene)
- 1078-71-3(Heptylbenzene)
- 538-68-1(1-Pentylbenzene)
- 1459-10-5(Tetradecylbenzene)
- 14752-75-1(1-Phenylheptadecane)
- 1633-22-3(tricyclo[8.2.2.2??]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene)
- 1077-16-3(Hexylbenzene)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
